molecular formula C8H5F3O B1294959 3-(Trifluoromethyl)benzaldehyde CAS No. 454-89-7

3-(Trifluoromethyl)benzaldehyde

Cat. No. B1294959
CAS RN: 454-89-7
M. Wt: 174.12 g/mol
InChI Key: NMTUHPSKJJYGML-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)benzaldehyde, also known as α,α,α-Trifluoro-m-tolualdehyde, is a chemical compound with the molecular formula CF3C6H4CHO . It has a molecular weight of 174.12 . This compound is used as a reagent in the synthesis of various substances .


Synthesis Analysis

The synthesis of 3-(Trifluoromethyl)benzaldehyde involves the aldol reaction with hydroxyacetone in the aldolase antibody 38C2-ionic liquid system . It is also used as a reagent in the synthesis of 2,3-di- and 2,2,3-trisubstituted-3-methoxycarbonyl-γ-butyrolactones as potent antitumor agents .


Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethyl)benzaldehyde consists of a benzene ring with a trifluoromethyl group (CF3) and an aldehyde group (CHO) attached to it .


Chemical Reactions Analysis

3-(Trifluoromethyl)benzaldehyde is used in various chemical reactions. For instance, it is used as a reagent in the synthesis of 2,3-di- and 2,2,3-trisubstituted-3-methoxycarbonyl-γ-butyrolactones, which are potent antitumor agents . It is also used in the synthesis of novel chalcone derivatives as hypoxia-inducible factor (HIF)-1 inhibitors .


Physical And Chemical Properties Analysis

3-(Trifluoromethyl)benzaldehyde is a liquid at room temperature with a density of 1.301 g/mL at 25 °C . It has a refractive index of 1.465 and a boiling point of 83-86 °C/30 mmHg .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Trifluoromethylated Compounds : 3-(Trifluoromethyl)benzaldehyde has been utilized in the synthesis of trifluoromethylated naphthoquinones, showcasing its utility in creating structurally diverse compounds under mild conditions (Zhang et al., 2017).

  • Complexation with Lewis Acids : Research on the benzaldehyde/boron trifluoride adduct reveals insights into the electronic nature and structure of these complexes, indicating the relevance of 3-(Trifluoromethyl)benzaldehyde in studying Lewis acid-mediated reactions (Reetz et al., 1986).

Catalysis and Organic Reactions

  • Catalytic Properties in Metal-Organic Frameworks : This compound has shown importance in exploring the catalytic properties of certain metal-organic frameworks, particularly in reactions involving benzaldehyde, hinting at its role in catalysis research (Schlichte et al., 2004).

  • Trifluoromethylation of Benzaldehyde : Studies have demonstrated its application in the trifluoromethylation of benzaldehyde, contributing to the understanding of reactions involving fluoride anions (Chernega et al., 1995).

Asymmetric Synthesis and Medicinal Chemistry

  • Asymmetric Synthesis : The compound has been used in the development of chiral triaminosulfonium salts for catalytic asymmetric synthesis, showcasing its application in producing optically active substances (Kuroki & Iseki, 1999).

Safety And Hazards

This compound is classified as a combustible liquid. It may cause skin and eye irritation, and may also cause respiratory irritation . It is very toxic to aquatic life and has long-lasting effects . Safety measures include avoiding release to the environment, wearing protective equipment, and storing in a well-ventilated place .

properties

IUPAC Name

3-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O/c9-8(10,11)7-3-1-2-6(4-7)5-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTUHPSKJJYGML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022032
Record name alpha,alpha,alpha-Trifluoro-m-tolualdehyde
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Molecular Weight

174.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)benzaldehyde

CAS RN

454-89-7
Record name 3-(Trifluoromethyl)benzaldehyde
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Record name 3-(Trifluoromethyl)benzaldehyde
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Record name Benzaldehyde, 3-(trifluoromethyl)-
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Record name alpha,alpha,alpha-Trifluoro-m-tolualdehyde
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Record name α,α,α-trifluoro-3-tolualdehyde
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Record name 3-(TRIFLUOROMETHYL)BENZALDEHYDE
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Synthesis routes and methods

Procedure details

In a three-necked flask equipped with a stirrer, a gas inlet tube and a reflux condenser, 250 g of sulpholane (thiolane-S-dioxide), 5 g of Pd-BaSO4 (Pd content: 5% by weight) and 100 g (0.48 mol) of 3-trifluoromethylbenzoyl chloride from Example 1 are heated at 140° C. while hydrogen is being passed through. The elimination of hydrogen chloride which commenced immediately was complete in 3 hours. The 3-trifluoromethylbenzaldehyde formed was distilled off without the catalyst having been filtered off. Boiling point 69°-70° C./20 mbars, nD20 1.4648, 70 g; Yield: 84% of theory.
Quantity
250 g
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reactant
Reaction Step One
Quantity
100 g
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reactant
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
5 g
Type
catalyst
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
232
Citations
A Hasija, R Bhowal, D Chopra - Crystal Growth & Design, 2020 - ACS Publications
Extensive research in the field of noncovalent interactions has shown that hydrogen bonds are responsible for the association of molecules leading to the formation of different crystal …
Number of citations: 4 pubs.acs.org
RD Chambers, G Sandford, J Trmcic… - … Process Research & …, 2008 - ACS Publications
Direct fluorination of a range of benzaldehyde derivatives gives mixtures of fluorobenzaldehyde and benzoyl fluoride products in ratios that depend upon the nature of the ring …
Number of citations: 40 pubs.acs.org
YB Liu, YR Xu, WS Wang, S Jiang, FL Zhao… - … New Crystal Structures, 2023 - degruyter.com
C 19 H 14 F 4 O 2 , triclinic, P 1 ‾ $P\overline{1}$ (no. 2), a = 8.3798(6) Å, b = 9.2019(7) Å, c = 10.4504(7) Å, α = 77.941(6), β = 85.712(6) , γ = 79.078(6), V = 773.25(10) Å 3 , Z = 2, R gt (…
Number of citations: 2 www.degruyter.com
M Krátký, K Svrčková, QA Vu, Š Štěpánková, J Vinšová - Molecules, 2021 - mdpi.com
Based on the broad spectrum of biological activity of hydrazide–hydrazones, trifluoromethyl compounds, and clinical usage of cholinesterase inhibitors, we investigated hydrazones …
Number of citations: 19 www.mdpi.com
RK Li, CH Wang, GG Hou, CB Li - Zeitschrift für Kristallographie-New …, 2023 - degruyter.com
C 22 H 19 ClF 3 N 3 O 2 , triclinic, P 1 ‾ $P\overline{1}$ (no. 2), a = 9.8138(7) Å, b = 10.9739(7) Å, c = 11.6878(9) Å, α = 62.633(7), β = 67.095(7), γ = 68.817(6), V = 1003.78(14) Å 3 , Z = …
Number of citations: 2 www.degruyter.com
JG Liu, XJ Zhao, HS Li, L Fan… - High Performance …, 2006 - journals.sagepub.com
… 3-Trifluoromethyl benzaldehyde and 3,5-bis(trifluoromethyl) benzaldehyde were syn… 2,6-Dimethyl aniline was reacted with 3-trifluoromethyl benzaldehyde or 3,5-bis(trifluoromethyl) …
Number of citations: 27 journals.sagepub.com
L Svard, M Putkonen, E Kentta, T Sajavaara, F Krahl… - Langmuir, 2017 - ACS Publications
Molecular layer deposition (MLD) is an increasingly used deposition technique for producing thin coatings consisting of purely organic or hybrid inorganic–organic materials. When …
Number of citations: 14 pubs.acs.org
UM Osman, ASN Farizal, N Ishak… - Defect and Diffusion …, 2018 - Trans Tech Publ
Organic compound containing thiosemicarbazide moiety has been successfully synthesized. The new synthesized dyes, N-(3-(Trifluoromethylbenzaldehyde)benzylidine thiosemi- …
Number of citations: 5 www.scientific.net
XF Zhang, H Wang, SN Zhao, SN Zhang… - … New Crystal Structures, 2021 - degruyter.com
C 19 H 14 F 4 O 2 ${\text{C}}_{19}{\text{H}}_{14}{\text{F}}_{4}{\text{O}}_{2}$ , triclinic, P 1 ‾ $P‾{1}$ (no. 2), a = 8.1539(7) Å, b = 8.8584(6) Å, c = 11.8025(9) Å, α = 73.186(7), β = 76.184(7)…
Number of citations: 7 www.degruyter.com
R Kant, VK Gupta, K Kapoor, DR Patil… - … Section E: Structure …, 2013 - scripts.iucr.org
In the title molecule, C19H17F3N2O2, the fused cyclohexene and pyran rings adopt sofa and flattened boat conformations, respectively. The four essentially planar atoms of the pyran …
Number of citations: 6 scripts.iucr.org

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